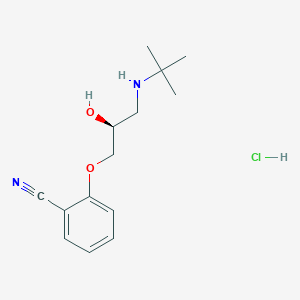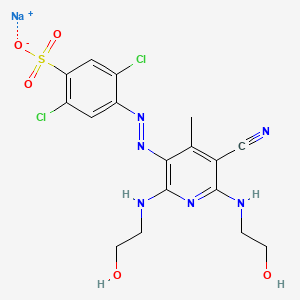
Benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by the presence of a benzoic acid core substituted with two chlorine atoms at the 3 and 4 positions, and an ester linkage to a pyrrolidinylmethylbenzyl group. The hydrochloride form indicates that it is a salt, which often enhances its solubility in water and other solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid and 1-pyrrolidinylmethylbenzyl alcohol.
Esterification: The carboxylic acid group of 3,4-dichlorobenzoic acid reacts with the hydroxyl group of 1-pyrrolidinylmethylbenzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the esterification reaction under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidizing and Reducing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Products: The major products of hydrolysis are 3,4-dichlorobenzoic acid and 1-pyrrolidinylmethylbenzyl alcohol.
Scientific Research Applications
Benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester: The non-hydrochloride form of the compound.
Benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrobromide: A similar compound with a different halide salt.
Benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, acetate: A similar ester with an acetate group instead of a hydrochloride.
Uniqueness
The hydrochloride form of benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester is unique due to its enhanced solubility and stability, making it more suitable for certain applications, particularly in aqueous environments.
Properties
CAS No. |
109554-80-5 |
|---|---|
Molecular Formula |
C19H20Cl3NO2 |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(1-phenyl-2-pyrrolidin-1-ylethyl) 3,4-dichlorobenzoate;hydrochloride |
InChI |
InChI=1S/C19H19Cl2NO2.ClH/c20-16-9-8-15(12-17(16)21)19(23)24-18(13-22-10-4-5-11-22)14-6-2-1-3-7-14;/h1-3,6-9,12,18H,4-5,10-11,13H2;1H |
InChI Key |
PLXANVLIFWXARJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B12780250.png)











